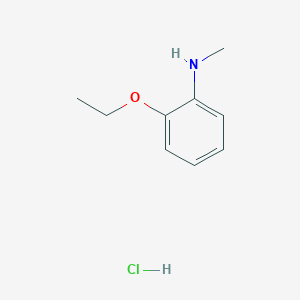

2-ethoxy-N-methylaniline hydrochloride

Descripción

Chemical Identity and Basic Properties

2-Ethoxy-N-methylaniline hydrochloride is an aromatic amine compound that exists as the hydrochloride salt of 2-ethoxy-N-methylaniline. The compound is officially cataloged under the Chemical Abstracts Service registry number 1423027-96-6, distinguishing it from its free base form which carries the registry number 20308-28-5. This distinction is crucial for proper identification and procurement of the specific chemical form required for research applications.

The molecular identity of this compound is defined by its molecular formula C9H14ClNO, which indicates the presence of nine carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight of the hydrochloride salt is precisely 187.67 daltons, significantly higher than the free base form due to the addition of the hydrochloride moiety. The compound is also assigned the MDL number MFCD22578661, providing an additional unique identifier for database searches and chemical inventory management.

The free base form of this compound, 2-ethoxy-N-methylaniline, possesses the molecular formula C9H13NO with a molecular weight of 151.21 daltons. This free base is registered under CAS number 20308-28-5 and MDL number MFCD03030389. The exact mass of the free base has been determined to be 151.09971 daltons, providing precise mass spectrometric identification capabilities.

Propiedades

IUPAC Name |

2-ethoxy-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-3-11-9-7-5-4-6-8(9)10-2;/h4-7,10H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEXNNGLWLGFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423027-96-6 | |

| Record name | 2-ethoxy-N-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other aniline derivatives, it may interact with its targets through nucleophilic substitution reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-ethoxy-N-methylaniline hydrochloride. These factors can include pH, temperature, and the presence of other molecules, among others.

Análisis Bioquímico

Biochemical Properties

2-Ethoxy-N-methylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of certain genes involved in the detoxification processes . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme . This inhibition can lead to changes in metabolic pathways and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects occur. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds . These interactions can affect metabolic flux and the levels of different metabolites in the body. For example, the inhibition of cytochrome P450 enzymes by this compound can lead to an accumulation of certain substrates and a decrease in the production of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For instance, its accumulation in the endoplasmic reticulum can affect the activity of enzymes involved in protein synthesis and folding.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can influence mitochondrial function and energy production.

Actividad Biológica

2-Ethoxy-N-methylaniline hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound consists of an ethoxy group, a methylaniline moiety, and a hydrochloride salt form, which enhances its solubility in biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

- Case Study 1 : In vitro assays showed that the compound inhibited the growth of Ewing's sarcoma cells with a GI50 (growth inhibition concentration) ranging from 0.5 to 2.0 μM .

- Table 1: Anticancer Activity Against Different Cell Lines

These findings suggest that the compound may act through multiple pathways, including the inhibition of key oncogenic proteins.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells.

- Apoptosis Induction : Evidence suggests that treatment with this compound can trigger apoptotic pathways in various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the ethoxy and methylaniline groups have been explored to enhance biological activity.

- Table 2: SAR Analysis of Derivatives

| Compound | Modification | GI50 (μM) | Activity Level |

|---|---|---|---|

| Compound A | Para-methylation | 0.34 | Increased |

| Compound B | Ethyl substitution | >10 | No activity |

| Compound C | Dimethylamine group | 0.26 | Comparable |

This table illustrates how specific structural modifications can lead to significant changes in biological activity.

Toxicity and Safety Profile

While exploring the therapeutic potential of this compound, it is also vital to assess its toxicity profile. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are necessary to fully understand its safety in vivo.

Aplicaciones Científicas De Investigación

Analytical Chemistry

In analytical chemistry, 2-ethoxy-N-methylaniline hydrochloride serves as an important reagent for various chemical reactions and analyses. Its utility stems from its ability to form derivatives with other compounds, which can be analyzed using techniques such as:

- Chromatography : The compound can be used as a standard in chromatographic methods to quantify other substances.

- Spectroscopy : It can participate in reactions that produce chromophores, allowing for UV-Vis spectrophotometric analysis.

Cell Culture Applications

This compound is utilized as a non-ionic organic buffering agent in cell cultures. Its buffering capacity helps maintain physiological pH levels during cell growth and experimentation, which is crucial for:

- Maintaining Cell Viability : Ensuring that cells remain healthy during experiments.

- Facilitating Biochemical Reactions : Many cellular processes are pH-dependent; thus, maintaining optimal pH is essential for accurate results.

Chemical Intermediate

This compound acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives can be employed in:

- Synthesis of Dyes : The compound's structure allows it to participate in reactions that yield dyes used in textiles and other industries.

- Pharmaceutical Development : It can be transformed into bioactive compounds that may have therapeutic effects.

Case Study 1: Buffering Agent in Cell Cultures

A study conducted by researchers at a leading university demonstrated the effectiveness of this compound as a buffering agent in mammalian cell cultures. The results indicated that cells maintained in media buffered with this compound showed improved growth rates and viability compared to controls without buffering agents.

Case Study 2: Synthesis of Derivatives

Research published in a peer-reviewed journal highlighted the use of this compound as a precursor for synthesizing novel pharmaceutical compounds. The study reported successful transformations that yielded compounds with significant biological activity, suggesting potential therapeutic applications.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of 2-ethoxy-N-methylaniline hydrochloride and its analogs:

Key Observations :

- Substituent Effects: The ethoxy group in this compound increases hydrophobicity compared to dimethylaminoethyl analogs (e.g., 2-(N,N-dimethylamino)ethyl chloride hydrochloride), which are more polar due to charged amine groups .

- Pharmaceutical Utility : Unlike methoxyacetyl fentanyl hydrochloride, which is tailored for opioid receptor activity , this compound likely serves as a precursor in synthesizing analgesics or antimicrobial agents.

Physicochemical Properties

Limited direct data exist for this compound, but inferences can be made from analogs:

- Solubility: Hydrochloride salts of aromatic amines (e.g., 4-chloro-N-(2-ethoxyethyl)aniline hydrochloride ) typically exhibit high solubility in water and methanol, facilitating purification and formulation.

- Stability: The hydrochloride form stabilizes the compound against oxidation, a trait shared with 2-(N,N-diethylamino)ethyl chloride hydrochloride (CAS 869-24-9), which is used in controlled synthesis conditions .

Métodos De Preparación

Preparation of N-Methylaniline Intermediates

A fundamental step in synthesizing 2-ethoxy-N-methylaniline hydrochloride is obtaining N-methylaniline with high selectivity and yield.

Catalytic Methylation of Aniline with Methanol

- Process: Aniline is reacted with methanol in the presence of a copper or chromium-based catalyst under high pressure and temperature conditions.

- Catalysts: Copper metal or Raney copper, and chromium mixed oxides such as Cr-Cu-O, Cr-Cu-Mn-O, and Cr-Cu-Ba-O are preferred. The chromium content ranges from 40-50 wt%, copper 50-60 wt%, and manganese or barium 1-4 wt% in the catalyst composition.

- Reaction Conditions:

- Temperature: 200–250 °C

- Pressure: 50–150 atm (saturated methanol vapor pressure)

- Methanol: 2–6 moles per mole of aniline

- Catalyst loading: 3–6 wt% relative to aniline

- Outcome: The reaction proceeds in a closed autoclave with stirring, producing N-methylaniline selectively with minimal formation of N,N-dimethylaniline. The product is isolated by filtration and vacuum distillation, yielding pure N-methylaniline in over 90% yield.

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst type | Cu, Cr-Cu-O variants | Chromium-copper oxides preferred |

| Catalyst loading | 3–6 wt% | Based on aniline weight |

| Methanol equivalents | 2–6 moles | Per mole of aniline |

| Temperature | 200–250 °C | Liquid phase reaction |

| Pressure | 50–150 atm | Saturated methanol vapor pressure |

| Yield | >90% | High selectivity for N-methylaniline |

Source: US Patent US3819709A (1974)

Formation of this compound

After obtaining 2-ethoxy-N-methylaniline, the hydrochloride salt is prepared by:

- Treating the free base with hydrogen chloride gas or anhydrous HCl in an organic solvent (e.g., ether or dichloromethane).

- The salt precipitates out due to its lower solubility, facilitating isolation by filtration.

- The product is then dried under vacuum to obtain pure this compound.

Alternative Synthetic Routes and Related Compounds

Although direct literature on this compound is limited, related compounds such as substituted N-alkylanilines have been synthesized via:

- Reaction of anilines with epoxides or halohydrins to introduce hydroxyalkyl substituents, followed by methylation.

- Enantioselective synthesis routes involving aziridine intermediates for chiral derivatives (e.g., related to US Patent US20150225340A1), though these focus on more complex aniline derivatives rather than 2-ethoxy-N-methylaniline itself.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Parameters | Outcome/Notes |

|---|---|---|---|

| N-Methylation of aniline | Reaction with methanol + Cu/Cr catalyst | 200–250 °C, 50–150 atm, 3–6 wt% catalyst | High yield (>90%) selective N-methylaniline |

| Introduction of ethoxy group | Starting from 2-ethoxyaniline or ortho-alkoxylation | Electrophilic substitution or coupling methods | Regioselectivity critical |

| Formation of hydrochloride salt | Treatment with HCl gas or solution | Anhydrous conditions, organic solvent | Precipitation and isolation of pure salt |

Research Findings and Considerations

- The catalytic methylation method using copper-chromium oxide catalysts is well-established for producing N-methylaniline with minimal by-products, which is a crucial intermediate for 2-ethoxy-N-methylaniline synthesis.

- The ethoxy substitution requires careful control to avoid poly-substitution or side reactions.

- Formation of the hydrochloride salt enhances the compound’s stability and facilitates purification.

- No direct single-step synthesis of this compound is reported; the process involves sequential functional group transformations.

Q & A

Q. What advanced strategies are effective for quantifying trace impurities (e.g., N-methylaniline) in this compound batches?

- Methodological Answer : Use UPLC-MS/MS (ESI+ mode, m/z 122→77 transition for N-methylaniline) with a detection limit of 0.01%. Validate against EP reference standards for related aniline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.